molecular formula C10H8O2 B1313582 3-Phenoxyfuran CAS No. 63285-86-9

3-Phenoxyfuran

Cat. No.: B1313582
CAS No.: 63285-86-9
M. Wt: 160.17 g/mol
InChI Key: NVWFUVMWGOXULH-UHFFFAOYSA-N
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Description

3-Phenoxyfuran is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a furan ring substituted with a phenoxy group at the third position

Mechanism of Action

Target of Action

3-Phenoxyfuran, like other furan derivatives, has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often leading to disruption of essential cellular processes . For instance, some furan derivatives have been found to inhibit the synthesis of key bacterial proteins, thereby preventing bacterial growth and proliferation .

Biochemical Pathways

Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial survival and growth

Pharmacokinetics

The pharmacokinetics of similar furan derivatives have been investigated . These studies suggest that furan derivatives can be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, due to its antibacterial activity . This can lead to the death of bacterial cells and the resolution of bacterial infections.

Action Environment

The efficacy and stability of this compound, like other furan derivatives, can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and specific characteristics of the target organisms

Biochemical Analysis

Biochemical Properties

3-Phenoxyfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage in cells. This compound also affects gene expression by modulating the activity of transcription factors involved in stress responses . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, causing enzyme inhibition or activation. Furthermore, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level must be reached before observable adverse effects occur. High doses of this compound have been associated with liver toxicity, oxidative stress, and alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it can exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyfuran can be achieved through several methods. One common approach involves the reaction of phenol with furan-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxyfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted phenoxyfurans.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted phenoxyfurans with various functional groups.

Scientific Research Applications

3-Phenoxyfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    Benzofuran: Similar in structure but with a benzene ring fused to the furan ring.

    Phenylfuran: Contains a phenyl group directly attached to the furan ring.

    Phenoxybenzofuran: A compound with both phenoxy and benzofuran moieties.

Uniqueness of 3-Phenoxyfuran: this compound is unique due to the presence of the phenoxy group at the third position of the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenoxyfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFUVMWGOXULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493786
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-86-9
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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